molecular formula C8H13N3O B2862081 (NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine CAS No. 1865672-06-5

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2862081
CAS No.: 1865672-06-5
M. Wt: 167.212
InChI Key: GARQSLNMXDQQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and implementing appropriate purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and development.

Properties

IUPAC Name

(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)8-7(4-9-12)5-11(3)10-8/h4-6,12H,1-3H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARQSLNMXDQQLF-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN(C=C1/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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